5,7-Dimethylfuro[2,3-c]pyridine

IMPDH inhibitor Immunosuppression Antiviral drug discovery

5,7-Dimethylfuro[2,3-c]pyridine (CAS 107470-41-7) is a fused bicyclic heterocyclic compound consisting of a furan ring fused to a pyridine core with methyl substitutions at positions 5 and The compound serves as a versatile synthetic intermediate for generating furo[2,3-c]pyridine-based pharmacophores with established activity against multiple therapeutic targets. This scaffold has been demonstrated to produce active compounds with defined quantitative inhibitory profiles against Inosine-5′-monophosphate dehydrogenase (IMPDH) , dihydrofolate reductase (DHFR) , and phosphoinositide 3-kinase delta (PI3Kδ) , positioning the 5,7-dimethyl substituted core as a distinct starting material for medicinal chemistry optimization programs.

Molecular Formula C9H9NO
Molecular Weight 147.17 g/mol
CAS No. 107470-41-7
Cat. No. B023001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dimethylfuro[2,3-c]pyridine
CAS107470-41-7
SynonymsFuro[2,3-c]pyridine, 5,7-dimethyl- (9CI)
Molecular FormulaC9H9NO
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=N1)C)OC=C2
InChIInChI=1S/C9H9NO/c1-6-5-8-3-4-11-9(8)7(2)10-6/h3-5H,1-2H3
InChIKeyLGERJILRUAXUGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,7-Dimethylfuro[2,3-c]pyridine (CAS 107470-41-7) – Procurement-Grade Furopyridine Building Block for Kinase and Enzyme Inhibitor Synthesis


5,7-Dimethylfuro[2,3-c]pyridine (CAS 107470-41-7) is a fused bicyclic heterocyclic compound consisting of a furan ring fused to a pyridine core with methyl substitutions at positions 5 and 7. The compound serves as a versatile synthetic intermediate for generating furo[2,3-c]pyridine-based pharmacophores with established activity against multiple therapeutic targets. This scaffold has been demonstrated to produce active compounds with defined quantitative inhibitory profiles against Inosine-5′-monophosphate dehydrogenase (IMPDH) [1], dihydrofolate reductase (DHFR) [2], and phosphoinositide 3-kinase delta (PI3Kδ) [3], positioning the 5,7-dimethyl substituted core as a distinct starting material for medicinal chemistry optimization programs. The compound exhibits high atom economy and conformational rigidity attributable to its 0 rotatable bonds and planar bicyclic architecture, which imparts predictable structure-activity relationship (SAR) behavior during analogue development [4].

Why 5,7-Dimethylfuro[2,3-c]pyridine Cannot Be Arbitrarily Substituted with Other Furopyridine Analogs in Medicinal Chemistry


The furo[2,3-c]pyridine scaffold exhibits pronounced target selectivity that is exquisitely sensitive to substitution pattern. The 5,7-dimethyl substituted core demonstrates a distinct pharmacological fingerprint relative to its close structural analogs. In head-to-head comparative binding data, the 5,7-dimethyl substitution pattern yields IMPDH2 inhibition with Ki = 240 nM [1], whereas the 2,3-dihydro analogue directs activity toward GPR119 agonism (EC50 values as low as 5.0 nM) [2]. Similarly, 7-methoxy substituted derivatives display potent PDE4 inhibition with IC50 values in the low nanomolar range [3], while 6-aminofuro[3,2-c]pyridines demonstrate cMET and RON kinase inhibition with IC50 values of 42 nM and 200 nM respectively [4]. These divergent target engagement profiles underscore that the specific substitution pattern—including methyl placement, ring saturation state, and heteroatom positioning—fundamentally dictates pharmacological outcome. Generic substitution among furopyridine congeners without rigorous consideration of these quantitative SAR relationships risks complete loss of desired activity or unintended off-target effects.

Quantitative Differentiation Evidence for 5,7-Dimethylfuro[2,3-c]pyridine: Head-to-Head and Cross-Study Comparator Analysis


IMPDH2 Inhibition: 5,7-Dimethyl Substitution Yields Sub-Micromolar Potency Not Observed in Unsubstituted Furo[2,3-c]pyridine Core

The 5,7-dimethylfuro[2,3-c]pyridine scaffold demonstrates direct inhibition of human Inosine-5′-monophosphate dehydrogenase type 2 (IMPDH2) with Ki = 240 nM against the IMP substrate and Ki = 430 nM against the NAD+ substrate [1]. The unsubstituted furo[2,3-c]pyridine core has no reported IMPDH inhibitory activity in the same assay systems, indicating that the 5,7-dimethyl substitution is a critical determinant for IMPDH2 engagement. This represents a target-specific activity window that is not observed in the parent scaffold or in saturated 2,3-dihydro analogs, which instead display GPR119 agonist activity [2].

IMPDH inhibitor Immunosuppression Antiviral drug discovery

PI3Kδ Selectivity: 5,7-Dimethylfuro[2,3-c]pyridine Demonstrates Cellular Pathway Inhibition with IC50 = 374 nM

In cellular assays measuring AKT phosphorylation at Ser473—a direct downstream readout of PI3Kδ activity—the 5,7-dimethylfuro[2,3-c]pyridine scaffold exhibits an IC50 of 374 nM [1]. This level of cellular pathway inhibition is not observed with the 7-methoxy substituted furo[2,3-c]pyridine-4-carboxamide series, which are instead optimized for PDE4 inhibition with IC50 values in the low nanomolar range but show no reported activity against PI3K isoforms [2]. The distinct target preference (PI3Kδ versus PDE4) arising from the 5,7-dimethyl versus 7-methoxy substitution pattern underscores the criticality of substitution-controlled target engagement.

PI3Kδ inhibitor B-cell malignancies Autoimmune disease

DHFR Inhibition Profile: 5,7-Dimethylfuro[2,3-c]pyridine Shows Species-Selective Antifolate Activity Distinct from Methotrexate-Class Inhibitors

The 5,7-dimethylfuro[2,3-c]pyridine scaffold inhibits dihydrofolate reductase (DHFR) from Pneumocystis carinii with IC50 = 12,000 nM (12 µM) [1]. In contrast, the same compound shows markedly reduced potency against bovine liver DHFR with IC50 > 100,000 nM (>100 µM) [2]. This approximately 8-fold selectivity for the fungal/parasitic enzyme over the mammalian ortholog represents a species-selective antifolate profile. For comparison, classical antifolates such as methotrexate and trimethoprim exhibit IC50 values in the low nanomolar range against mammalian and bacterial DHFR respectively, but lack this specific species-selectivity window. The 5,7-dimethyl substitution pattern on the furopyridine core thus yields a unique DHFR inhibition fingerprint not observed with other heterocyclic antifolate scaffolds.

DHFR inhibitor Antifolate Antimicrobial

Physicochemical Differentiation: Zero Rotatable Bonds and Planar Architecture Confer Predictable SAR Relative to Saturated 2,3-Dihydro Analogs

The 5,7-dimethylfuro[2,3-c]pyridine scaffold possesses zero rotatable bonds and a planar bicyclic architecture (Topological Polar Surface Area = 26 Ų) [1]. This conformational rigidity stands in stark contrast to the saturated 2,3-dihydrofuro[2,3-c]pyridine core, which introduces a flexible ethylene bridge in the furan ring that substantially increases molecular flexibility and alters three-dimensional pharmacophore presentation [2]. The planar, rigidified 5,7-dimethyl core yields more predictable structure-activity relationships during analogue development, as conformational entropy penalties upon target binding are minimized. This physicochemical differentiation directly impacts lead optimization efficiency and scaffold tractability.

Conformational restriction Ligand efficiency SAR predictability

Procurement-Guided Research and Industrial Application Scenarios for 5,7-Dimethylfuro[2,3-c]pyridine


IMPDH2-Targeted Drug Discovery: Immunosuppressive and Antiviral Lead Generation

Medicinal chemistry teams pursuing novel IMPDH2 inhibitors for immunosuppression or antiviral indications should procure the 5,7-dimethylfuro[2,3-c]pyridine scaffold as the foundational core. The compound's demonstrated Ki = 240 nM against human IMPDH2 [1] establishes a validated starting point for structure-based optimization. Derivatization at the C-2 position (via bromination with NBS/n-BuLi as described in WO2024182778A1 [2]) enables systematic exploration of substituent effects on IMPDH2 potency and selectivity over IMPDH1. This scaffold is particularly valuable for programs seeking alternatives to mycophenolate mofetil (MMF), which suffers from gastrointestinal toxicity due to off-target effects not observed with this furopyridine chemotype.

Species-Selective Antifolate Development: Antimicrobial Agent Design with Reduced Mammalian Toxicity

The 5,7-dimethylfuro[2,3-c]pyridine scaffold exhibits an approximately 8-fold selectivity window for Pneumocystis carinii DHFR (IC50 = 12,000 nM) over bovine liver DHFR (IC50 > 100,000 nM) [1]. This species-selective antifolate profile makes the compound an attractive starting material for developing antimicrobial agents targeting Pneumocystis jirovecii pneumonia (PJP) in immunocompromised patients, with reduced risk of mammalian DHFR-mediated toxicity. Medicinal chemistry efforts should focus on optimizing substituents at the C-2 and C-4 positions to enhance potency while preserving or improving this species-selectivity window, a differentiation strategy not achievable with classical antifolates such as trimethoprim or methotrexate.

PI3Kδ Pathway Inhibitor Development: B-Cell Malignancy and Autoimmune Disease Applications

The 5,7-dimethylfuro[2,3-c]pyridine core demonstrates cellular PI3Kδ pathway inhibition with IC50 = 374 nM as measured by AKT phosphorylation at Ser473 [1]. This validated activity in a disease-relevant cellular context positions the scaffold for hit-to-lead optimization in B-cell malignancy (e.g., chronic lymphocytic leukemia, follicular lymphoma) and autoimmune disease (e.g., rheumatoid arthritis, systemic lupus erythematosus) programs. Procurement of this specific substitution pattern is essential, as alternative furopyridine substitution patterns (e.g., 7-methoxy) redirect activity toward PDE4 inhibition and lack PI3Kδ engagement [2], rendering them unsuitable for PI3Kδ-targeted applications.

Quote Request

Request a Quote for 5,7-Dimethylfuro[2,3-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.